molecular formula C27H20O5 B2461977 2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid CAS No. 887866-08-2

2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid

Cat. No.: B2461977
CAS No.: 887866-08-2
M. Wt: 424.452
InChI Key: QJCTXDRIILNYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid is a complex organic compound with a molecular formula of C27H20O5 and a molecular weight of 424.4 g/mol. This compound is known for its unique structure, which includes a furochromenyl core with various substituents, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid typically involves multicomponent condensation reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in acetonitrile (MeCN) followed by the formation of the furylacetic acid moiety in acidic media . This method is efficient and yields the target compound with a high degree of purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its potential as a pharmaceutical agent, particularly in targeting specific enzymes or pathways, is ongoing.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid involves its interaction with specific molecular targets. One known target is the PTEN-like mitochondrial phosphatase PTPMT1, which it inhibits. This inhibition can affect various cellular pathways, potentially leading to therapeutic effects in certain diseases.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound shares a similar furochromenyl core but has different substituents, leading to distinct chemical and biological properties.

    3-(5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-propionic acid: Another structurally related compound with variations in the acetic acid moiety.

Uniqueness

The uniqueness of 2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid lies in its specific substituents and the resulting biological activity. Its ability to inhibit PTPMT1 sets it apart from other similar compounds, making it a valuable subject for further research and potential therapeutic applications.

Properties

IUPAC Name

2-[5,9-dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O5/c1-15-20-12-22-23(19-10-8-18(9-11-19)17-6-4-3-5-7-17)14-31-25(22)16(2)26(20)32-27(30)21(15)13-24(28)29/h3-12,14H,13H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCTXDRIILNYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.